Phenethylamine, alpha-methyl-N-(2-propynyl)-m-trifluoromethyl-, d-
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Overview
Description
Phenethylamine, alpha-methyl-N-(2-propynyl)-m-trifluoromethyl-, d- is a synthetic compound known for its unique chemical structure and properties. It belongs to the class of phenethylamines, which are compounds characterized by a phenethylamine backbone. This particular compound is distinguished by the presence of an alpha-methyl group, a propynyl group, and a trifluoromethyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of Phenethylamine, alpha-methyl-N-(2-propynyl)-m-trifluoromethyl-, d- involves several steps, including the introduction of the alpha-methyl, propynyl, and trifluoromethyl groups to the phenethylamine backbone. The synthetic routes typically involve:
Alpha-Methylation: Introduction of the alpha-methyl group through alkylation reactions.
Propynylation: Addition of the propynyl group using propargyl bromide under basic conditions.
Trifluoromethylation: Incorporation of the trifluoromethyl group using trifluoromethylating agents such as trifluoromethyl iodide.
Industrial production methods may involve optimized reaction conditions, including temperature control, catalysts, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Phenethylamine, alpha-methyl-N-(2-propynyl)-m-trifluoromethyl-, d- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenethylamine, alpha-methyl-N-(2-propynyl)-m-trifluoromethyl-, d- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system and its potential use in treating certain medical conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Phenethylamine, alpha-methyl-N-(2-propynyl)-m-trifluoromethyl-, d- involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, modulating the release and uptake of neurotransmitters like dopamine and serotonin. It may also interact with enzymes involved in metabolic pathways, influencing various physiological processes.
Comparison with Similar Compounds
Phenethylamine, alpha-methyl-N-(2-propynyl)-m-trifluoromethyl-, d- can be compared with other similar compounds, such as:
Phenethylamine: The parent compound, lacking the alpha-methyl, propynyl, and trifluoromethyl groups.
Alpha-Methylphenethylamine: Similar structure but without the propynyl and trifluoromethyl groups.
N-Propynylphenethylamine: Lacks the alpha-methyl and trifluoromethyl groups.
Trifluoromethylphenethylamine: Lacks the alpha-methyl and propynyl groups.
The uniqueness of Phenethylamine, alpha-methyl-N-(2-propynyl)-m-trifluoromethyl-, d- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
37822-90-5 |
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Molecular Formula |
C13H14F3N |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
(2S)-N-prop-1-ynyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C13H14F3N/c1-3-7-17-10(2)8-11-5-4-6-12(9-11)13(14,15)16/h4-6,9-10,17H,8H2,1-2H3/t10-/m0/s1 |
InChI Key |
DFEAUNLCJKOORV-JTQLQIEISA-N |
Isomeric SMILES |
CC#CN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F |
Canonical SMILES |
CC#CNC(C)CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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